2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-methanesulfonylphenylamino group and at position 4 with an acetamide moiety bearing an isopropyl group. The methanesulfonyl (mesyl) group enhances polarity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10(2)16-14(19)8-12-9-22-15(18-12)17-11-4-6-13(7-5-11)23(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSGFCHPZHYAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉N₃O₃S₂
- Molecular Weight : 353.5 g/mol
- CAS Number : 1171534-59-0
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Studies have demonstrated that derivatives of thiazole compounds, including the target compound, show significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound has shown inhibitory effects on the growth of breast cancer cells, with some derivatives exhibiting higher activity than standard chemotherapeutic agents like doxorubicin .
- Mechanisms of Action : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This is facilitated by the compound's ability to interact with key proteins involved in cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the methanesulfonyl group enhances solubility and reactivity, which are crucial for its interaction with biological targets.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds related to this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | Contains thiazole and methanesulfonamide groups | Similar reactivity but different substituents affecting biological activity |
| (4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamine | Lacks benzothiazole ring | Focused on amine functionality rather than acetamide |
| 2-methoxyphenyl isocyanate | Used in organic synthesis | Different functional group leading to distinct reactivity patterns |
In Vitro Studies
Several in vitro studies have been conducted to evaluate the cytotoxic effects of this compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays. Results indicated significant cytotoxicity with half-maximal effective concentration (EC50) values ranging from 0.13 to 3.8 μM for different derivatives .
- Apoptosis Induction : Flow cytometry analysis revealed that treated cancer cells exhibited increased annexin V positivity, indicating early apoptosis. Additionally, caspase activation assays confirmed the involvement of apoptotic pathways in mediating cell death .
In Vivo Studies
While most research has focused on in vitro evaluations, preliminary in vivo studies suggest potential efficacy in animal models of cancer. These studies are crucial for understanding the pharmacokinetics and therapeutic window of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Properties
Clinical and Preclinical Data
- Mirabegron: FDA-approved for overactive bladder; enhances bladder relaxation via β3-adrenoceptor activation (EC50 = 22 nM) .
- BAY 57-1293 : Phase II clinical trials for herpes simplex virus; reduces viral load by 99% in murine models .
Structure-Activity Relationships (SAR)
- Thiazole Core: Critical for binding to β-adrenoceptors (mirabegron) or viral enzymes (BAY 57-1293) .
- Sulfonyl Groups : Methanesulfonyl in the target compound may enhance metabolic stability vs. mirabegron’s hydroxyl group, which undergoes glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
